Epieuphoscopin B (CAS 126372-45-0): A Technical Guide on Chemical Properties, Isolation, and Pharmacological Profiling
Epieuphoscopin B (CAS 126372-45-0): A Technical Guide on Chemical Properties, Isolation, and Pharmacological Profiling
Executive Summary
Epieuphoscopin B is a highly functionalized macrocyclic diterpenoid belonging to the jatrophane class, predominantly isolated from the aerial parts and latex of Euphorbia helioscopia L. (Euphorbiaceae)[1],[2]. Characterized by its flexible trans-bicyclo[10.3.0]pentadecane framework, this compound has garnered significant attention in drug development for its potent ability to modulate multidrug resistance (MDR) in cancer cell lines. By acting as a competitive inhibitor of P-glycoprotein (ABCB1), epieuphoscopin B restores the intracellular accumulation of chemotherapeutics, presenting a promising scaffold for overcoming chemoresistance[1].
Physicochemical Properties & Structural Biology
The structural complexity of jatrophane diterpenes arises from their 5/12 fused bicyclic ring system, decorated with multiple oxygen-containing functionalities, including acetate and benzoate esters[3]. The stereochemical configuration, particularly at the C-2, C-13, and C-14 positions, dictates the molecule's conformational flexibility and biological target affinity[4].
Quantitative Data Summary
Table 1: Physicochemical and Structural Data of Epieuphoscopin B
| Property | Value |
| Chemical Name | Epieuphoscopin B |
| CAS Registry Number | 126372-45-0[5] |
| Molecular Formula | C33H42O9[5] |
| Molecular Weight | 582.28 g/mol [6] |
| Structural Class | Jatrophane-type macrocyclic diterpenoid[1] |
| Botanical Source | Euphorbia helioscopia L.[2] |
| Key Structural Features | trans-bicyclo[10.3.0]pentadecane skeleton; benzoate and acetate esterifications[3] |
Extraction and Isolation Methodology
The isolation of epieuphoscopin B requires a multi-dimensional chromatographic approach to separate it from closely related structural isomers (e.g., euphoscopin A, euphoscopin C)[7]. The following self-validating protocol ensures high-purity recovery while preserving the integrity of the ester bonds.
Step-by-Step Isolation Protocol
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Primary Extraction : Pulverize air-dried aerial parts of E. helioscopia. Extract exhaustively with 95% EtOH at room temperature.
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Causality: Ethanol effectively solubilizes the broad spectrum of lipophilic diterpenoids while precipitating larger, unwanted polysaccharides[2].
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Liquid-Liquid Partitioning : Suspend the concentrated crude extract in H 2 O and partition sequentially with petroleum ether and ethyl acetate (EtOAc).
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Causality: The EtOAc fraction selectively concentrates moderately polar macrocyclic diterpenoids, removing highly non-polar waxes and polar glycosides[7].
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Macroporous Resin Enrichment : Apply the EtOAc fraction to an AB-8 macroporous resin column. Elute with a gradient of EtOH/H 2 O (50%, 80%, 95%).
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Causality: The 80% EtOH fraction optimally desorbs jatrophane diterpenes due to their specific hydrophobic interactions with the styrene-divinylbenzene matrix[2].
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Silica Gel Chromatography : Subject the 80% EtOH fraction to silica gel column chromatography (300-400 mesh), eluting with a petroleum ether/EtOAc gradient. Monitor fractions via UV absorption at 230–275 nm to track the benzoate-bearing diterpenes[3].
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Reversed-Phase HPLC (RP-HPLC) : Achieve final purification using an ODS column (e.g., eluted with MeOH-H 2 O 68:32 v/v at 3 mL/min).
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Causality: Isocratic RP-HPLC resolves epieuphoscopin B (t R ~43.3 min) from its epimers and structurally analogous lathyrane diterpenoids based on subtle differences in hydrophobic surface area[7].
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Step-by-step isolation workflow of Epieuphoscopin B from Euphorbia helioscopia.
Structural Elucidation Protocol
Determining the relative configuration of jatrophane diterpenes is notoriously challenging due to the high flexibility of the 12-membered ring[4].
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1D NMR ( 1 H and 13 C) : Initial spectral acquisition identifies the 33 carbon resonances, confirming the presence of the benzoate unit (characteristic aromatic protons in the δH 7.00–8.00 region) and multiple acetate methyls[3].
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2D NMR (COSY, HSQC, HMBC) : 1 H- 1 H COSY establishes the spin systems (e.g., H 2 -11 to H-12), while HMBC cross-peaks from oxygenated methines to ester carbonyls pinpoint the exact locations of the acetate and benzoate groups on the macrocyclic skeleton[3].
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ROESY/NOESY Analysis :
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Causality: Because J-coupling constants are insufficient for flexible macrocycles, ROESY is deployed to establish through-space correlations. For epieuphoscopin B, the angular proton H-4 is exclusively α -oriented, and the C-15 acetoxy group is β -oriented. ROESY correlations confirm the spatial proximity of specific methyl groups, locking the 3D conformation of the 5/12 fused system[2],[4].
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Pharmacological Profiling & Mechanism of Action
Epieuphoscopin B exhibits a highly specific pharmacological profile, primarily centered around the modulation of chemoresistance.
P-glycoprotein (ABCB1) Inhibition
Overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp) is a primary driver of multidrug resistance (MDR) in cancer. Epieuphoscopin B acts as a potent inhibitor of P-gp-mediated drug efflux. In in vitro assays, it has been shown to inhibit mitoxantrone efflux activity, proving to be twice as efficient as the reference inhibitor, cyclosporine A[1].
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Causality of Activity: Structure-activity relationship (SAR) studies indicate that the spatial arrangement of the jatrophane skeleton, specifically the substitution patterns at positions 7 and 9, is critical for anchoring the molecule within the hydrophobic drug-binding pocket of P-gp, thereby competitively blocking the efflux of chemotherapeutic agents[1].
Cytotoxicity and Anti-inflammatory Potential
While some jatrophanes exhibit direct cytotoxicity against cell lines like HL-60 and A549, epieuphoscopin B is often utilized for its synergistic effects—sensitizing resistant cells to standard therapies[1],[2]. Furthermore, related macrocyclic diterpenoids from E. helioscopia have demonstrated moderate anti-inflammatory activity by inhibiting the release of cytokines (TNF- α , IL-6) and chemokines (MCP-1) in LPS-induced macrophages, suggesting a broader therapeutic utility for the jatrophane scaffold[8],[9].
Mechanism of multidrug resistance (MDR) reversal by Epieuphoscopin B via P-gp inhibition.
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- 5. 4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one | CAS: 1689570-10-2 | ChemNorm [chemnorm.com]
- 6. KNApSAcK Metabolite Information - Euphorbia helioscopia [knapsackfamily.com]
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- 8. Euphorbia species latex: A comprehensive review on phytochemistry and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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